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2-(Chloromethyl)-5-nitropyridine Documentation Hub

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  • Product: 2-(Chloromethyl)-5-nitropyridine
  • CAS: 887588-15-0

Core Science & Biosynthesis

Foundational

5-nitro-2-picolyl chloride hydrochloride synonyms

Comprehensive Technical Guide on 5-Nitro-2-Picolyl Chloride Hydrochloride: Synonyms, Synthesis, and Pharmaceutical Applications Executive Summary As a Senior Application Scientist, I frequently encounter challenges in th...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide on 5-Nitro-2-Picolyl Chloride Hydrochloride: Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). One highly versatile, yet notoriously reactive building block is 5-nitro-2-picolyl chloride hydrochloride (also known as 2-(chloromethyl)-5-nitropyridine hydrochloride). This whitepaper provides an in-depth analysis of its chemical identity, structural reactivity, and field-validated protocols for its synthesis and application—particularly in the development of modern metabolic therapeutics like GLP-1 receptor agonists[1].

Nomenclature and Chemical Identity

The compound is documented under several synonyms across literature, patents, and supplier catalogs. Understanding these naming conventions is critical for accurate literature mining and procurement.

Table 1: Physicochemical Properties and Synonyms

ParameterDescription / Value
IUPAC Name 2-(Chloromethyl)-5-nitropyridine hydrochloride
Primary Synonyms 5-Nitro-2-picolyl chloride HCl; 5-Nitro-2-pyridinylmethyl chloride HCl; 2-Chloromethyl-5-nitropyridine HCl
CAS Registry Number 887588-15-0 (Free Base)[2]
Molecular Formula C6H6Cl2N2O2 (Hydrochloride Salt); C6H5ClN2O2 (Free Base)
Molecular Weight 209.03 g/mol (Salt); 172.57 g/mol (Free Base)
Structural Role Electrophilic alkylating agent; Heterocyclic scaffold

Structural Chemistry and Reactivity Profile

The synthetic utility of 5-nitro-2-picolyl chloride hydrochloride stems from the synergistic interplay of its functional groups:

  • The Chloromethyl Group (-CH2Cl): This acts as a potent electrophile for

    
     alkylation reactions. The adjacent pyridine ring stabilizes the transition state, accelerating nucleophilic attack by amines, thiols, or alcohols.
    
  • The Nitro Group (-NO2): Serving as a strong electron-withdrawing group (EWG), it activates the pyridine ring for potential downstream nucleophilic aromatic substitution (

    
    ). More commonly, it acts as a masked amine; it can be readily reduced to an amino group (-NH2) using Pd/C and 
    
    
    
    or Fe/NH4Cl, providing a synthetic handle for subsequent amide coupling or urea formation[1].
  • The Hydrochloride Salt (-HCl):

    • Causality of Salt Formation: The free base of picolyl chlorides is inherently unstable. The basic pyridine nitrogen of one molecule can nucleophilically attack the highly reactive chloromethyl group of another, leading to rapid self-alkylation and irreversible polymerization. By protonating the pyridine nitrogen with HCl, its nucleophilicity is quenched. This dramatically increases the shelf-life, thermal stability, and handling safety of the reagent[2].

Synthetic Methodologies

The standard preparation of 5-nitro-2-picolyl chloride relies on the chlorination of (5-nitropyridin-2-yl)methanol, followed by precipitation as an HCl salt[1].

Synthesis A 5-Nitropyridine-2-methanol (Starting Material) B SOCl2, DMF (cat.) DCM, 0°C to RT A->B Chlorination C 5-Nitro-2-picolyl chloride (Free Base) B->C Quench & Extract D HCl in Dioxane Precipitation C->D Salt Formation E 5-Nitro-2-picolyl chloride HCl (Final Product) D->E Filtration

Caption: Synthetic workflow for 5-nitro-2-picolyl chloride hydrochloride.

Protocol 1: Self-Validating Synthesis of 5-Nitro-2-Picolyl Chloride Hydrochloride

Mechanistic Rationale: Thionyl chloride (


) alone can result in sluggish conversion. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ, which acts as the active, highly efficient chlorinating species[1].
  • Reaction Setup: Suspend (5-nitropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is non-nucleophilic and easily removed in vacuo. Nitrogen prevents ambient moisture from hydrolyzing the moisture-sensitive Vilsmeier reagent.

  • Catalyst Addition: Add 0.05 eq of anhydrous DMF. Cool the mixture to 0°C using an ice bath.

  • Chlorination: Add

    
     (2.0 eq) dropwise.
    
    • Causality: The reaction is exothermic and releases

      
       and HCl gases. Dropwise addition at 0°C controls the exotherm and prevents degradation of the pyridine ring[1].
      
  • Maturation & Validation: Remove the ice bath and stir at room temperature for 1 hour.

    • Validation Step: Perform Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes. The starting material (

      
      ) should completely disappear, replaced by a less polar spot (
      
      
      
      ). If the alcohol persists, add an additional 0.2 eq of
      
      
      .
  • Quench & Extraction: Carefully quench with ice water to destroy excess

    
    . Extract the aqueous layer with DCM. Wash the combined organic layers with saturated 
    
    
    
    (to neutralize residual HCl) and brine. Dry over anhydrous
    
    
    , filter, and concentrate to yield the free base as a yellow oil[1].
  • Salt Formation: Dissolve the yellow oil in anhydrous diethyl ether. Slowly add 4.0 M HCl in dioxane (1.1 eq) at 0°C.

    • Validation Step: A pale yellow to tan precipitate will immediately form. Filter the solid, wash with cold ether, and dry under high vacuum. To validate, run a

      
      -NMR in 
      
      
      
      ; a distinct downfield shift of the aromatic protons compared to the free base confirms successful protonation of the pyridyl nitrogen.

Pharmaceutical Applications: GLP-1 Agonist Development

In modern drug discovery, particularly for metabolic disorders like Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH), small-molecule GLP-1 receptor agonists are heavily researched[3]. 5-nitro-2-picolyl chloride is a critical intermediate used to append the nitropyridine moiety onto piperidine or piperazine cores, which is subsequently reduced and functionalized to build the final API[1].

Application Nuc Amine Nucleophile (e.g., Piperidine deriv.) Cond K2CO3, DMF, 60°C (Acid Scavenging) Nuc->Cond Reagent 5-Nitro-2-picolyl chloride HCl Reagent->Cond Int N-Alkylated Intermediate Cond->Int SN2 Alkylation Red Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Int->Red Functionalization API Target GLP-1 Agonist Red->API Downstream Synthesis

Caption: Pathway illustrating the use of 5-nitro-2-picolyl chloride HCl in API synthesis.

Protocol 2: N-Alkylation Workflow

When utilizing the hydrochloride salt in an


 reaction, stoichiometry must be carefully adjusted compared to using the free base.
  • Base Selection: Use at least 2.5 to 3.0 equivalents of a mild base (e.g.,

    
     or DIPEA).
    
    • Causality: The first equivalent of base is consumed merely to neutralize the HCl salt of the picolyl chloride. The remaining base acts as an acid scavenger to neutralize the HCl generated during the alkylation of the amine nucleophile.

  • Solvent Choice: Anhydrous DMF or Acetonitrile (MeCN) are preferred.

    • Causality: These polar aprotic solvents effectively solvate both the nucleophile and the transition state, lowering the activation energy and accelerating the

      
       pathway.
      
  • Temperature Control: Heat the reaction to 50-60°C.

    • Validation Step: Monitor reaction progression via LC-MS. The mass of the desired product (

      
      ) should become the dominant peak within 2-4 hours. Avoid prolonged heating above 80°C, which may lead to degradation or unwanted side reactions involving the nitroaromatic ring.
      

References

  • Title: Heterocyclic GLP-1 Agonists (Patent WO2022028572A1)

Sources

Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-nitropyridine and 2-Chloro-5-(chloromethyl)pyridine: A Comparative Analysis for Researchers

Abstract Substituted pyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] Among these, chlorinated and nitrated pyridine isome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] Among these, chlorinated and nitrated pyridine isomers serve as highly versatile intermediates. This guide provides an in-depth technical comparison of two critical, yet distinct, building blocks: 2-(Chloromethyl)-5-nitropyridine and 2-Chloro-5-(chloromethyl)pyridine. We will dissect their structural nuances, explore the resulting differences in chemical reactivity, and discuss the profound implications these differences have on synthetic strategy and application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering expert insights to inform experimental design and the selection of the appropriate isomer for specific synthetic outcomes.

Molecular Structure and Nomenclature: A Tale of Two Isomers

At first glance, the names are similar, but the positioning of the substituents on the pyridine ring fundamentally alters the electronic properties and, consequently, the chemical behavior of each molecule.

  • 2-(Chloromethyl)-5-nitropyridine: In this isomer, a chloromethyl group (-CH₂Cl) is at the C2 position, and a strong electron-withdrawing nitro group (-NO₂) is at the C5 position.

  • 2-Chloro-5-(chloromethyl)pyridine: Conversely, this isomer features a chloro group (-Cl) directly attached to the C2 position of the pyridine ring, with the chloromethyl group (-CH₂Cl) at the C5 position.

The distinction is critical. The proximity of the activating or deactivating groups relative to the pyridine nitrogen and the other reactive sites dictates the molecule's reactivity profile.

Caption: Chemical structures of the two pyridine isomers.

Comparative Physicochemical Properties

A summary of the core physicochemical properties is essential for laboratory use, including planning reactions, purification, and ensuring safe handling.

Property2-(Chloromethyl)-5-nitropyridine2-Chloro-5-(chloromethyl)pyridineSource(s)
CAS Number 39879-35-970258-18-3[3][4]
Molecular Formula C₆H₅ClN₂O₂C₆H₅Cl₂N[3][4]
Molecular Weight 172.57 g/mol 162.02 g/mol [3]
Appearance White to light yellow crystalline powderWhite or colorless to light yellow powder/lump
Melting Point 54-58 °C37-42 °C (lit.)[5]
Solubility Insoluble in water; Soluble in hot methanolInsoluble in water; Soluble in organic solvents[5][6][7]

Synthesis and Manufacturing Considerations

The synthetic routes to these isomers are distinct, reflecting the different chemical logic required to install the substituents in their respective positions.

Synthesis of 2-(Chloromethyl)-5-nitropyridine

A common route involves the nitration of 2-methylpyridine to form 2-methyl-5-nitropyridine, followed by a radical chlorination of the methyl group.[8] The nitro group is introduced first, acting as a meta-director, which guides the subsequent functionalization.

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Multiple synthetic pathways exist for this crucial intermediate.

  • From 2-Chloro-5-methylpyridine: A prevalent method involves the chlorination of 2-chloro-5-methylpyridine. This can be achieved using chlorine gas in the presence of a catalyst or using reagents like trichloroisocyanuric acid, which offers a safer alternative to gaseous chlorine.[9]

  • From 2-chloro-5-(hydroxymethyl)pyridine: The hydroxyl group can be converted to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂).[10]

  • From 3-methylpyridine (3-picoline): A liquid-phase chlorination method can be employed where 3-picoline is reacted with chlorine gas in an organic solvent, often with pH control using a buffer solution to improve selectivity and yield.[11]

The Core Directive: Understanding Reactivity

The primary difference between these two molecules lies in their reactivity, which is a direct consequence of their electronic structures. This is the most critical section for a synthetic chemist.

Reactivity of the Chloromethyl Group (-CH₂Cl)

The chloromethyl group is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

  • In 2-(Chloromethyl)-5-nitropyridine: The chloromethyl group is at the C2 position, adjacent to the ring nitrogen and para to the powerful electron-withdrawing nitro group. This configuration makes the benzylic carbon of the chloromethyl group highly electrophilic and thus extremely susceptible to nucleophilic attack. This enhanced reactivity is a significant advantage for chemists looking to perform substitutions under mild conditions.

  • In 2-Chloro-5-(chloromethyl)pyridine: The chloromethyl group is at the C5 position. While still a reactive site, it lacks the strong activation provided by the adjacent nitrogen and the direct conjugative effect of a C2/C4 substituent. Therefore, nucleophilic substitution at this position typically requires more forcing conditions compared to its isomer.

G cluster_0 Reactivity of 2-(Chloromethyl)-5-nitropyridine cluster_1 Reactivity of 2-Chloro-5-(chloromethyl)pyridine A 2-(Chloromethyl)-5-nitropyridine C Highly Activated -CH₂Cl group A->C B Nucleophile (e.g., R-NH₂) B->C Attacks D Substituted Product C->D Forms E 2-Chloro-5-(chloromethyl)pyridine G Moderately Activated -CH₂Cl group E->G F Nucleophile (e.g., R-NH₂) F->G Attacks H Substituted Product G->H Forms

Caption: Comparative reactivity of the chloromethyl group.

Reactivity of the Pyridine Ring

The pyridine ring itself can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when activated by electron-withdrawing groups.

  • In 2-(Chloromethyl)-5-nitropyridine: The chloro group is not directly on the ring. The ring is activated by the nitro group, but the primary site for substitution is the C2-chloro atom. The strong electron-withdrawing nature of the nitro group makes the C2 position highly susceptible to nucleophilic attack, readily displacing the chloride ion.[12] This reaction is a cornerstone of its utility.

  • In 2-Chloro-5-(chloromethyl)pyridine: The chloro group is directly attached to the ring at the C2 position. The pyridine nitrogen makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. A nucleophile can displace the C2-chloro substituent. The presence of the chloromethyl group at C5 has a less pronounced electronic effect on this process compared to the nitro group in the other isomer.

Applications in Drug Discovery and Agrochemicals

The distinct reactivities of these isomers make them suitable for different synthetic targets.

  • 2-(Chloromethyl)-5-nitropyridine is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13] Its activated C2-chloro atom allows for facile introduction of various nucleophiles, which is a key step in building complex molecular scaffolds.[13] It has been used in the synthesis of compounds with potential antimalarial, anticancer, and herbicidal activities.[2][7][14]

  • 2-Chloro-5-(chloromethyl)pyridine is arguably one of the most important intermediates in the agrochemical industry. It is the key building block for the synthesis of neonicotinoid insecticides, such as imidacloprid, acetamiprid, and thiacloprid.[5] In these syntheses, the chloromethyl group at the C5 position is typically reacted with a nucleophile to construct the final insecticide molecule.[15][16] Its utility also extends to the synthesis of various pharmaceutical compounds.[5][6][17]

G cluster_0 Synthetic Workflow: 2-(Chloromethyl)-5-nitropyridine cluster_1 Synthetic Workflow: 2-Chloro-5-(chloromethyl)pyridine A 2-(Chloromethyl)- 5-nitropyridine B Nucleophilic Aromatic Substitution at C2 A->B C Reduction of Nitro Group B->C D Further Functionalization C->D E Bioactive Scaffolds (e.g., Antimalarials) D->E F 2-Chloro-5- (chloromethyl)pyridine G Nucleophilic Substitution at -CH₂Cl F->G H Coupling Reaction G->H I Neonicotinoid Insecticides H->I

Caption: Typical synthetic workflows for each isomer.

Safety, Handling, and Storage

Both compounds are hazardous and must be handled with appropriate care in a laboratory setting.

Hazard Information2-(Chloromethyl)-5-nitropyridine2-Chloro-5-(chloromethyl)pyridineSource(s)
GHS Pictograms WarningDanger[4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[18][19][20]
Precautionary Measures Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust. Wash skin thoroughly after handling.[18][21]
Storage Store in a well-ventilated place. Keep container tightly closed.Store locked up in a dry, well-ventilated place. Keep containers securely sealed.[22] Inert atmosphere, 2-8°C is recommended.[5]

It is imperative to consult the full Safety Data Sheet (SDS) for each compound before use. [18][22]

Conclusion and Practical Implications

The choice between 2-(Chloromethyl)-5-nitropyridine and 2-Chloro-5-(chloromethyl)pyridine is not arbitrary; it is a critical decision dictated by the specific goals of a synthetic sequence.

  • Choose 2-(Chloromethyl)-5-nitropyridine when:

    • The primary goal is to perform a nucleophilic aromatic substitution at the C2 position of the pyridine ring.

    • A highly activated benzylic position is required for substitution reactions under very mild conditions.

    • The nitro group is desired for its strong electron-withdrawing properties or as a precursor to an amino group via reduction.

  • Choose 2-Chloro-5-(chloromethyl)pyridine when:

    • The primary goal is to perform a nucleophilic substitution at the C5-chloromethyl position to build a side chain.

    • The C2-chloro substituent is intended to remain in the final molecule or be used in a subsequent cross-coupling reaction.

    • The target molecule is a neonicotinoid insecticide or a related structure.

By understanding the fundamental differences in structure, reactivity, and application, researchers can harness the full synthetic potential of these valuable pyridine intermediates, accelerating the discovery and development of new chemical entities.

References

Please note that the accessibility of the following links may have changed since the time of this writing.

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

  • Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Capot Chemical. MSDS of 2-Chloro-5-(chloromethyl)pyridine. (2008). [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). [Link]

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). [Link]

  • EPA. 2-Chloro-5-methyl-3-nitropyridine Properties. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. [Link]

  • PMC - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ChemBK. 2-CHLORO-5-NITRO-6-METHYLPYRIDINE. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines.... [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ResearchGate. 2-Chloro-5-nitropyridine. [Link]

  • PMC - NIH. 2-Chloro-5-nitropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

  • PMC - NIH. 2-Chloro-5-(chloromethyl)pyridine. [Link]

Sources

Foundational

Suppliers of high purity 2-(Chloromethyl)-5-nitropyridine

An In-depth Technical Guide to Sourcing and Qualification of High-Purity 2-Chloro-5-nitropyridine for Pharmaceutical Research Abstract This technical guide serves as a critical resource for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Qualification of High-Purity 2-Chloro-5-nitropyridine for Pharmaceutical Research

Abstract

This technical guide serves as a critical resource for researchers, scientists, and drug development professionals involved in the procurement and use of high-purity pyridine-based chemical intermediates. While addressing the specific query for 2-(Chloromethyl)-5-nitropyridine, this paper establishes that the more readily available and widely utilized precursor in medicinal chemistry is 2-Chloro-5-nitropyridine (CAS 4548-45-2) . We provide a comprehensive analysis of the strategic importance of this compound, a comparative guide to reputable suppliers, and a detailed, field-proven protocol for its purity verification via High-Performance Liquid Chromatography (HPLC). The guide emphasizes the principles of supplier qualification and in-house quality control as a self-validating system to ensure the integrity and reproducibility of research and development outcomes.

Introduction: The Critical Role of Pyridine Building Blocks

Pyridine-based ring systems are a cornerstone of modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety.[1] These structures are prized for their ability to engage in hydrogen bonding and other key interactions within biological targets. Among the vast array of pyridine derivatives, nitropyridines stand out as exceptionally versatile precursors for a wide range of bioactive molecules, including those with anticancer, antiviral, and antimalarial properties.[1][2]

The compound 2-(Chloromethyl)-5-nitropyridine is a highly specific derivative. However, for many synthetic applications, its close analog, 2-Chloro-5-nitropyridine , offers greater versatility and commercial availability. This compound features two key reactive sites: a chloro group, susceptible to nucleophilic substitution, and a nitro group, which can be readily reduced to an amine for further functionalization. This dual reactivity makes it an invaluable starting material for building diverse molecular libraries.[2]

The success of any multi-step synthesis hinges on the quality of its starting materials. High purity is not a luxury but a necessity; impurities can lead to unforeseen side reactions, reduced yields, and confounding biological data, ultimately compromising the integrity of a drug discovery program. This guide, therefore, focuses on the practical aspects of sourcing and validating high-purity 2-Chloro-5-nitropyridine to ensure reproducible and reliable synthetic outcomes.

Chapter 1: Strategic Importance of 2-Chloro-5-nitropyridine in Synthesis

2-Chloro-5-nitropyridine is a foundational building block used in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the orthogonal reactivity of its two primary functional groups. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), while the nitro group at the 5-position can be selectively reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions. This predictable reactivity allows chemists to construct complex molecules in a controlled, stepwise fashion.[2]

A notable application is in the synthesis of novel insecticides and potential antimalarial agents.[1] The pyridine core is a common feature in many biologically active molecules, and the strategic placement of the chloro and nitro groups provides the necessary handles for elaboration into potent drug candidates.[1][2]

G start 2-Chloro-5-nitropyridine (CAS: 4548-45-2) nuc_sub Nucleophilic Substitution start->nuc_sub Nu- nitro_red Nitro Group Reduction start->nitro_red [H] product1 2-Substituted-5-nitropyridines (e.g., Alkoxy, Amino) nuc_sub->product1 product2 5-Amino-2-chloropyridine nitro_red->product2 final_product1 Complex Bioactive Molecules (Antimalarials) product1->final_product1 Further Steps final_product2 Further Functionalization (e.g., Acylation, Cyclization) product2->final_product2 Further Steps

Caption: Synthetic utility of 2-Chloro-5-nitropyridine.

Chapter 2: Sourcing High-Purity Material: A Comparative Analysis of Key Suppliers

Selecting a reliable supplier is the first step in ensuring material quality. Key evaluation criteria include the supplier's reputation, the stated purity of the material, the analytical data provided in the Certificate of Analysis (CoA), lot-to-lot consistency, and the ability to scale from research to production quantities. While many suppliers exist, we highlight several reputable sources for research-grade materials.

SupplierTypical Product NameStated PurityCAS NumberKey Considerations
MilliporeSigma (Aldrich) 2-Chloro-5-nitropyridine99%4548-45-2Strong documentation and quality control; suitable for initial research and development.[4]
Thermo Scientific (Alfa Aesar) 2-Chloro-5-nitropyridine99%4548-45-2Offers various pack sizes; well-regarded for chemical reagents.
TCI (Tokyo Chemical Industry) 2-Chloro-5-nitropyridine>98.0% (GC)4548-45-2Provides GC purity data, which is valuable for assessing volatile impurities.
ChemScene 4-Chloro-2-methyl-5-nitropyridine≥98%856834-65-6Note: This is a related but different compound, highlighting the need for careful CAS verification.[5]
Pharmaffiliates 2-Amino-3-chloro-5-nitropyridineHigh Purity22353-35-1Specializes in API impurities and reference standards; another related compound example.[6]

Note: The listed purity levels are typical and may vary by specific product grade and lot. Always refer to the supplier's specific documentation for the material being purchased.

Chapter 3: Qualification and Purity Verification of 2-Chloro-5-nitropyridine

A supplier's CoA provides a baseline for material quality, but it should not be the sole determinant. Independent verification of purity and identity is a cornerstone of good laboratory practice (GLP) and is essential for trustworthy science. Potential impurities can arise from the synthetic route, such as unreacted starting materials (e.g., 2-hydroxy-5-nitropyridine) or by-products from chlorination reactions.[7]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds like 2-Chloro-5-nitropyridine.[8][9]

Detailed Experimental Protocol: HPLC Purity Assay

This protocol describes a self-validating system for determining the purity of 2-Chloro-5-nitropyridine using a reverse-phase HPLC method with UV detection.

1. Objective: To determine the purity of a 2-Chloro-5-nitropyridine sample by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

2. Instrumentation & Materials:

  • HPLC System: Equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (or Phosphoric Acid for buffering)

  • Glassware: Volumetric flasks, vials with septa.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Isocratic

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B (This may require optimization based on the specific column and system).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan).

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

4. Sample Preparation:

  • Diluent: A mixture of Water:Acetonitrile (60:40 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of 2-Chloro-5-nitropyridine and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL. Mix thoroughly.

  • Blank: Use the diluent as a blank injection.

5. System Suitability: Before sample analysis, the system must be qualified.

  • Inject the sample solution five times consecutively.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main 2-Chloro-5-nitropyridine peak should be ≤ 2.0%. This ensures the system is providing reproducible results.[9]

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank solution to ensure no interfering peaks are present.

  • Perform the system suitability injections.

  • Once system suitability is passed, inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.

7. Data Analysis & Calculation: The purity is calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: This protocol is self-validating because the system suitability test ensures the analytical system is performing correctly before the actual sample is analyzed. The specificity of the method allows for the separation of the main component from potential impurities, providing a reliable purity assessment.[8]

G cluster_prep Preparation Phase cluster_analysis Analytical Qualification cluster_decision Decision & Release supplier 1. Identify & Select Potential Suppliers coa 2. Request & Review Certificate of Analysis (CoA) supplier->coa sample 3. Procure Sample for In-house Testing coa->sample protocol 4. Develop/Adopt Analytical Protocol (e.g., HPLC) sample->protocol system 5. Perform System Suitability Testing protocol->system test 6. Analyze Sample (Purity, Identity) system->test compare 7. Compare Results to CoA & Specifications test->compare approve 8. Approve Supplier & Release Lot for R&D compare->approve Pass reject 9. Reject Lot & Investigate Discrepancy compare->reject Fail

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)-5-nitropyridine

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-nitropyridine in Synthesis In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-nitropyridine in Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount. 2-(Chloromethyl)-5-nitropyridine has emerged as a highly versatile and valuable reagent. Its utility stems from a unique combination of structural features: a pyridine ring, which is a common motif in a vast number of biologically active compounds, an electron-withdrawing nitro group that activates the molecule, and a reactive chloromethyl group. This trifecta of functionality makes it a potent electrophile for the construction of complex molecular architectures. The pyridine moiety is a privileged scaffold in drug design, and the ability to introduce diverse functionalities at the 2-methyl position via nucleophilic substitution opens a gateway to a wide array of novel chemical entities with potential therapeutic applications.[1]

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 2-(Chloromethyl)-5-nitropyridine. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and present a comparative analysis of its reactions with various nucleophiles.

Mechanistic Insights: A Tale of a Highly Reactive Benzylic-like System

The reactivity of 2-(chloromethyl)-5-nitropyridine is dominated by the chloromethyl group, which behaves as a highly activated benzylic-like halide. The core of this reactivity lies in a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.

Several electronic factors contribute to the enhanced reactivity of this substrate:

  • Inductive and Mesomeric Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the ring. This effect is transmitted to the chloromethyl group, making the carbon atom more electron-deficient and, thus, more susceptible to nucleophilic attack.

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 5-position further deactivates the pyridine ring towards electrophilic attack but, more importantly in this context, it enhances the electrophilicity of the entire pyridine system, including the chloromethyl substituent. This electronic pull facilitates the departure of the chloride leaving group.

  • Stabilization of the Transition State: The electron-deficient nature of the 5-nitropyridine ring helps to stabilize the pentacoordinate transition state of the SN2 reaction, lowering the activation energy and accelerating the reaction rate.

Unlike nucleophilic aromatic substitution (SNAr) reactions, where the nucleophile attacks an aromatic ring carbon, the reaction of 2-(chloromethyl)-5-nitropyridine occurs at the sp³-hybridized carbon of the methyl substituent. This distinction is crucial for understanding the reaction kinetics and stereochemical outcomes.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers.

Protocol 1: Reaction with a Secondary Amine (N-Methylpiperazine)

This protocol details a typical procedure for the amination of 2-(chloromethyl)-5-nitropyridine.

Materials:

  • 2-(Chloromethyl)-5-nitropyridine (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(chloromethyl)-5-nitropyridine (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Add potassium carbonate (2.0 eq) to the solution.

  • With vigorous stirring, add N-methylpiperazine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-4-((5-nitropyridin-2-yl)methyl)piperazine.

Data Presentation: A Survey of Nucleophilic Substitution Reactions

The following table summarizes the reaction of 2-(chloromethyl)-5-nitropyridine with a variety of nucleophiles, providing a comparative overview of reaction conditions and expected outcomes.

NucleophileReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Nitrogen Nucleophiles
N-MethylpiperazineN-MethylpiperazineK₂CO₃Acetonitrile60-704-6High (Typical)[1]
PiperidinePiperidineK₂CO₃DMFRoom Temp.290-95 (Typical)General Procedure
MorpholineMorpholineEt₃NEthanolReflux3-585-95 (Typical)General Procedure
Sulfur Nucleophiles
ThiophenolThiophenolNaHTHF0 to Room Temp.2-4High (Typical)General Procedure
4-Methylthiophenol4-MethylthiophenolK₂CO₃AcetoneReflux4-6High (Typical)General Procedure
Oxygen Nucleophiles
Sodium MethoxideSodium Methoxide-MethanolRoom Temp. to Reflux1-3>90[4]
Sodium EthoxideSodium Ethoxide-EthanolRoom Temp. to Reflux1-3>90General Procedure
IsopropanolIsopropanolNaHTHFReflux6-8Moderate-HighGeneral Procedure

Note: "General Procedure" indicates that while a specific literature source for this exact reaction was not found, the conditions are based on established protocols for similar SN2 reactions with benzylic-like halides and are expected to yield the product in high conversion. Researchers should optimize these conditions for their specific needs.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent workup and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 2-(chloromethyl)-5-nitropyridine, solvent, and base to flask B 2. Add nucleophile A->B C 3. Heat and stir for specified time B->C D 4. Monitor by TLC C->D E 5. Cool and filter (if applicable) D->E Reaction Complete F 6. Concentrate solvent E->F G 7. Liquid-liquid extraction F->G H 8. Wash organic layer G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J Crude Product K 11. Characterization J->K

Sources

Application

Application Notes & Protocols: The Strategic Role of 2-(Chloromethyl)-5-nitropyridine in the Synthesis of Advanced GLP-1 Receptor Agonists

Abstract and Scope Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, with peptide-based therapeutics like Semaglutide and Liraglutide demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, with peptide-based therapeutics like Semaglutide and Liraglutide demonstrating remarkable clinical efficacy.[1][2][3] The synthesis of these complex biomolecules often involves the strategic modification of the peptide backbone with linker moieties and fatty acid chains to enhance their pharmacokinetic profiles. This guide provides an in-depth examination of 2-(Chloromethyl)-5-nitropyridine, a highly reactive heterocyclic building block, and its application as a key intermediate in the construction of novel GLP-1 analogues. We will explore the fundamental chemical principles governing its reactivity, provide detailed, field-tested protocols for its use in conjugation chemistry, and outline robust analytical methods for characterization, thereby offering a comprehensive resource for researchers in peptide chemistry and drug development.

The Chemical Rationale: Why 2-(Chloromethyl)-5-nitropyridine?

The utility of 2-(Chloromethyl)-5-nitropyridine as a synthetic intermediate is rooted in its distinct electronic and structural characteristics. Unlike its 2-chloro-5-nitropyridine cousin, which is primed for nucleophilic aromatic substitution (SNAr) at the C2 position[4][5][6], the reactivity of 2-(Chloromethyl)-5-nitropyridine is centered on the benzylic-like chloromethyl group.

Core Reactivity Principles:

  • High Electrophilicity: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nitro (-NO₂) group at the 5-position.[6] This electronic pull is relayed to the chloromethyl group, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a stable and effective leaving group, facilitating a rapid and often irreversible substitution reaction.

  • Mechanism of Action: The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). A nucleophile, such as the epsilon-amino group of a lysine residue on a peptide chain, attacks the methylene carbon, leading to the displacement of the chloride and the formation of a stable carbon-nitrogen bond.

This combination of features makes 2-(Chloromethyl)-5-nitropyridine an ideal reagent for selectively introducing a nitropyridinylmethyl moiety, which can serve as a versatile handle for further functionalization or as an integral part of a linker system in complex drug conjugates.

Caption: Sₙ2 mechanism for the conjugation of an amine nucleophile with 2-(Chloromethyl)-5-nitropyridine.

Application in GLP-1 Analogue Synthesis: A Representative Workflow

While specific proprietary synthetic routes for commercial GLP-1 agonists are closely guarded, the modification of a lysine side chain is a well-established strategy (e.g., in Liraglutide and Semaglutide) to attach a fatty acid moiety that promotes albumin binding and extends the drug's half-life.[7][8] 2-(Chloromethyl)-5-nitropyridine is an exemplary intermediate for installing a rigid, aromatic linker onto a peptide backbone, a key step in developing next-generation analogues.

The following workflow outlines a general strategy for incorporating this intermediate.

Synthetic_Workflow Start Start: Protected Peptide on Resin (e.g., with Fmoc-Lys(Alloc)-OH) Step1 Step 1: Selective Deprotection Remove Alloc group from Lysine ε-amine (e.g., Pd(PPh₃)₄, Phenylsilane) Start->Step1 Step2 Step 2: Linker Conjugation React with 2-(Chloromethyl)-5-nitropyridine (DIEA, DMF) Step1->Step2 Free amine available Step3 Step 3: Nitro Group Reduction Convert -NO₂ to -NH₂ (e.g., SnCl₂·2H₂O or H₂, Pd/C) Step2->Step3 Nitropyridinyl-peptide formed Step4 Step 4: Side Chain Acylation Couple activated fatty acid diacid (e.g., HATU, DIC) Step3->Step4 Aminopyridinyl-peptide formed Step5 Step 5: Cleavage & Global Deprotection Release peptide from resin (e.g., TFA cocktail) Step4->Step5 Fully assembled peptide on resin Step6 Step 6: Purification Reverse-Phase HPLC Step5->Step6 Step7 Step 7: Characterization LC-MS, MS/MS Step6->Step7 End Final Product: Purified GLP-1 Analogue Step7->End

Caption: Representative workflow for utilizing the intermediate in solid-phase peptide synthesis (SPPS).

Experimental Protocols

Disclaimer: These protocols are intended for use by qualified professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Physicochemical Data
PropertyValueSource
Chemical Name 2-(Chloromethyl)-5-nitropyridineN/A
CAS Number 39879-34-2N/A
Molecular Formula C₆H₅ClN₂O₂[9]
Molecular Weight 172.57 g/mol N/A
Appearance Off-white to yellow crystalline solid[9]
Solubility Soluble in DMF, DCM, Ethyl AcetateN/A
Protocol 1: Conjugation of 2-(Chloromethyl)-5-nitropyridine to a Resin-Bound Peptide

This protocol describes the alkylation of the ε-amino group of a lysine residue within a peptide sequence synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Rationale: The use of a non-nucleophilic base, Diisopropylethylamine (DIEA), is critical to prevent side reactions. Anhydrous Dimethylformamide (DMF) is the solvent of choice due to its excellent solvating properties for both the peptide resin and the reagents, and its aprotic nature prevents hydrolysis of the electrophile.

Materials:

  • Peptide-resin with a deprotected Lysine side-chain (1.0 equiv)

  • 2-(Chloromethyl)-5-nitropyridine (5.0 equiv)

  • Diisopropylethylamine (DIEA) (10.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve 2-(Chloromethyl)-5-nitropyridine (5.0 equiv) in a minimal volume of anhydrous DMF.

  • Reaction Setup: Add the solution of 2-(Chloromethyl)-5-nitropyridine to the swollen resin.

  • Base Addition: Add DIEA (10.0 equiv) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. The progress can be monitored by a Kaiser test on a small sample of beads; a negative result (yellow beads) indicates complete reaction of the primary amine.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3 x volume), DCM (3 x volume), and finally DMF (2 x volume) to remove all excess reagents and byproducts.

  • Drying: Dry the resulting resin under a stream of nitrogen or in vacuo. The resin is now ready for the next step in the synthesis (e.g., nitro group reduction or continuation of peptide chain elongation).

Protocol 2: Analytical Characterization of the Modified Peptide

Rationale: Confirming the successful conjugation and determining the purity of the final product is paramount. A multi-pronged analytical approach ensures trustworthiness in the synthetic outcome.[10] High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis of peptides, while Mass Spectrometry (MS) provides definitive confirmation of molecular weight.[10][11]

A. Sample Preparation (Post-Cleavage):

  • Cleave a small aliquot of the modified peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of ~1 mg/mL.

B. Analytical Methods:

The following table provides typical starting parameters for method development.

ParameterHPLC-UV MethodLC-MS Method
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20-30 min5-95% B over 5-10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Detection UV at 220 nm & 280 nmESI Positive Ion Mode
Expected Result A major peak corresponding to the product. Purity calculated by peak area percentage.A mass peak corresponding to the calculated [M+H]⁺ of the modified peptide.

Conclusion and Future Perspectives

2-(Chloromethyl)-5-nitropyridine serves as a potent and versatile electrophilic building block for the functionalization of peptides. Its predictable reactivity via an Sₙ2 mechanism allows for clean and efficient conjugation to nucleophilic side chains, particularly lysine. The protocols and analytical frameworks provided here establish a self-validating system for its application in the synthesis of novel GLP-1 receptor agonists. The nitropyridine moiety, once incorporated, can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be acylated.[5] This strategic flexibility solidifies the role of 2-(Chloromethyl)-5-nitropyridine as a valuable tool for medicinal chemists aiming to innovate beyond existing peptide therapeutics and develop next-generation drug candidates with tailored pharmacological properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
  • Various Authors. (2018). Glp-1 receptor agonists and uses thereof. (WO2018109607A1). Google Patents.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Terns Pharmaceuticals, Inc. (n.d.). Compounds as GLP-1R agonists. (IL315151A). Google Patents.
  • Zhao, C. (2019). Synthetic method for semaglutide. SciSpace. Retrieved from [Link]

  • Liu, X., et al. (2020). Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. ResearchGate. Retrieved from [Link]

  • Liu, X., Zhang, N., & Ma, S. (2020). Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2020). METHOD FOR PREPARING SEMAGLUTIDE. (Patent 3398960). EPO. Retrieved from [Link]

  • Various Authors. (2019). Process for the manufacture of glp-1 analogues. (WO2020074583A1). Google Patents.
  • Various Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of GLP-1 Peptides. (US20180057558A1). Google Patents.
  • Various Authors. (n.d.). Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Various Authors. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (US5329011A). Google Patents.
  • Pfizer Inc. (2019). GLP-1 RECEPTOR AGONISTS AND USES THEREOF. (EP 3806855 B1). European Patent Office. Retrieved from [Link]

  • Various Authors. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. SpringerLink. Retrieved from [Link]

  • Various Authors. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. MDPI. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Various Authors. (2016). Innovative chemical synthesis and conformational hints on the lipopeptide liraglutide. Wiley Online Library. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of glp-1 analogues. (WO2023105497A1). Google Patents.
  • Various Authors. (n.d.). Preparation method of liraglutide intermediate polypeptide. (CN108191981B). Google Patents.
  • Benchchem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • Ng, S. W. (n.d.). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Institutes of Health. Retrieved from [Link]

  • Various Authors. (n.d.). Initial design of the synthetic scheme for liraglutide. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • Various Authors. (n.d.). An improved process for preparation of liraglutide. (WO2021130645A1). Google Patents.
  • Various Authors. (n.d.). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. Retrieved from [Link]

  • Various Authors. (n.d.). Method for preparing 2-chloro-5-nitropyridine. (CN102040554A). Google Patents.
  • Various Authors. (n.d.). Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor. National Institutes of Health. Retrieved from [Link]

  • Various Authors. (n.d.). Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. National Institutes of Health. Retrieved from [Link]

  • Wang, Y. (2025). Biotechnological Advances in GLP-1 Receptor Agonists: Development, Optimization, and Market Dynamics. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Retrieved from [Link]

  • Various Authors. (2025). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 2-(Chloromethyl)-5-nitropyridine free base vs hydrochloride salt

Topic: Stability Profile & Handling Guide (Free Base vs. Hydrochloride Salt) Executive Summary: The Stability Paradox Researchers often encounter degradation when working with 2-(Chloromethyl)-5-nitropyridine (2-CMNP) .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Handling Guide (Free Base vs. Hydrochloride Salt)

Executive Summary: The Stability Paradox

Researchers often encounter degradation when working with 2-(Chloromethyl)-5-nitropyridine (2-CMNP) . The core issue lies in the molecule's dual nature: it contains both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group).

  • The Free Base Risk: In its neutral form, the pyridine nitrogen can attack the chloromethyl group of a neighboring molecule, leading to intermolecular self-alkylation (polymerization). While the 5-nitro group reduces the nitrogen's nucleophilicity compared to unsubstituted pyridine, it does not eliminate it. Consequently, the free base is thermally unstable and prone to turning into a dark, insoluble tar upon storage.

  • The Hydrochloride Solution: Protonating the nitrogen (HCl salt) blocks this nucleophilic attack, effectively "locking" the molecule in a stable crystalline state. However, the salt introduces a new risk: hygroscopicity, which can lead to hydrolysis.

The Stability Matrix: Side-by-Side Comparison

Use this table to determine the appropriate form for your application.

FeatureFree Base (Neutral)Hydrochloride Salt (HCl)
CAS Number 80073-25-6105296-63-7 (Generic/Related)
Physical State Low-melting solid (approx. 73–75°C) or Oil (if impure)Crystalline Solid
Primary Instability Self-Alkylation (Polymerization) Hygroscopicity (Hydrolysis)
Storage Shelf-Life < 48 Hours (at RT) / 1-2 Weeks (-20°C)> 1 Year (Desiccated, -20°C)
Moisture Sensitivity Moderate (Hydrolyzes to alcohol)High (Absorbs water

Hydrolysis)
Handling Recommendation Generate in situ and use immediately.Store as received; desiccate before opening.
Degradation Sign Turns pink

brown

black tar.
Clumping, wet appearance, acidic smell.

Mechanism of Failure (Visualized)

Understanding how the molecule fails is critical for troubleshooting. The diagram below illustrates the two primary degradation pathways: Self-Alkylation (Free Base storage failure) and Hydrolysis (Moisture failure).

DecompositionPathways cluster_legend Key Start 2-(Chloromethyl)-5-nitropyridine (Free Base) SelfAlk Intermolecular Attack (N attacks CH2-Cl) Start->SelfAlk Storage > 0°C (Thermal Energy) Alcohol 2-(Hydroxymethyl)-5-nitropyridine (Inactive Alcohol) Start->Alcohol H2O Present HCl_Gas HCl Release Start->HCl_Gas Hydrolysis Byproduct Dimer Pyridinium Dimer (Ionic Species) SelfAlk->Dimer Fast Polymer Black Tar / Polymer (Irreversible) Dimer->Polymer Cascade Moisture Moisture / Water Moisture->Alcohol Safe Active Reagent Danger Degradation Product

Figure 1: Degradation pathways. The top path (red/black) represents the "suicide" mechanism of the free base. The bottom path (green) represents hydrolysis common to both forms if moisture is present.

Troubleshooting Guide

Issue 1: The solid has turned into a black/brown sticky gum.
  • Diagnosis: Self-Alkylation (Polymerization).

    • You likely stored the free base for too long or at room temperature. The pyridine nitrogen attacked the chloromethyl group of a neighbor, creating a chain of pyridinium salts.

  • Solution: This process is irreversible. The material must be discarded.

  • Prevention: Always store 2-CMNP as the Hydrochloride salt . If you must isolate the free base, keep it in solution (e.g., DCM or Toluene) at -20°C and use within 24 hours.

Issue 2: Low yields in nucleophilic substitution reactions.
  • Diagnosis: Hydrolysis Competition.

    • If using the HCl salt, it may have absorbed water from the air. The water competes with your nucleophile, converting the chloride to the alcohol (2-hydroxymethyl-5-nitropyridine).

  • Test: Check the melting point. A sharp drop from the literature value indicates hydrolysis (the alcohol melts at a different range, typically ~100°C, but mixtures melt lower).

  • Solution: Dry the HCl salt in a vacuum desiccator over

    
     before use. Use anhydrous solvents.
    
Issue 3: "White smoke" or precipitate when weighing the salt.
  • Diagnosis: Hydrolysis releasing HCl gas.

    • The compound is reacting with atmospheric moisture, releasing HCl gas which fumes in moist air.

  • Solution: Handle in a glovebox or a nitrogen-flushed glove bag. Minimize exposure time.

Issue 4: Confusion with 2-Chloro-5-nitropyridine.
  • Diagnosis: Wrong Starting Material.

    • Many researchers confuse 2-(Chloromethyl)-5-nitropyridine with 2-Chloro-5-nitropyridine (CAS 4548-45-2).

    • Check: The precursor (2-Chloro-5-nitropyridine) is a stable, yellow solid that lacks the reactive methylene (

      
      ) group. It will not  undergo benzylic substitution.
      

Best Practice Protocols

Protocol A: Storage of the Hydrochloride Salt
  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with dry Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite).

Protocol B: In-Situ Free-Basing (Recommended)

Do not isolate the free base as a neat solid. Generate it in solution immediately before use.

  • Suspend: Place 1.0 eq of 2-CMNP·HCl in the reaction solvent (e.g., THF, DMF, or Acetonitrile).

  • Neutralize: Add 1.05 eq of a non-nucleophilic base (e.g., DIPEA or

    
    ) at 0°C .
    
    • Note: Avoid strong nucleophilic bases (like hydroxide) which promote hydrolysis.

  • React: Add your nucleophile immediately. Do not let the free base solution stir without the nucleophile for >1 hour.

FAQ

Q: Can I use the HCl salt directly in my reaction? A: Yes, in most cases. If your reaction conditions include a base (e.g.,


, 

, or NaH), the base will neutralize the HCl in situ, liberating the reactive free base to react with your nucleophile. This is safer than isolating the free base beforehand.

Q: Why is the 5-nitro analog more stable than 2-(chloromethyl)pyridine? A: The nitro group is strongly electron-withdrawing. It pulls electron density away from the pyridine ring, making the ring nitrogen much less nucleophilic. This slows down the self-alkylation process significantly compared to the non-nitro analog, but it does not stop it completely.

Q: How do I dispose of the decomposed "tar"? A: Treat it as hazardous halogenated organic waste. The tar likely contains quaternary ammonium salts which can be toxic. Do not wash down the drain.[1]

Decision Workflow: Handling Logic

HandlingWorkflow Start Start: Need 2-CMNP for Reaction CheckForm Which form do you have? Start->CheckForm HaveBase Free Base (Oil/Solid) CheckForm->HaveBase HaveSalt HCl Salt (Solid) CheckForm->HaveSalt FreshCheck Is it <24h old? HaveBase->FreshCheck DirectUse Can reaction tolerate excess base? HaveSalt->DirectUse Discard DISCARD (High Polymerization Risk) FreshCheck->Discard No / Unsure UseBase Dissolve immediately in solvent at 0°C FreshCheck->UseBase Yes InSitu Add Salt + Base directly to reaction (Best Practice) DirectUse->InSitu Yes FreeBasePrep Perform Protocol B (In-situ neutralization) DirectUse->FreeBasePrep No

Figure 2: Decision tree for safe handling and usage of 2-CMNP.

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science. (Discusses the reactivity of chloromethyl pyridine intermediates).

  • Bayer AG. (1985). "Process for the preparation of 2-chloro-5-chloromethyl-pyridine." European Patent EP0163855. (Details the synthesis and physical properties, confirming the instability of the free base).

  • Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives." Reviews in Toxicology. (Mechanistic insight into the electrophilicity of the chloromethyl group).

  • Sigma-Aldrich (Merck). "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." (General handling for chloromethyl pyridine salts).

Sources

Optimization

Technical Support Center: 2-(Chloromethyl)-5-nitropyridine Synthesis

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 2-(Chloromethyl)-5-nitropyridine (CAS: 70291-62-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 2-(Chloromethyl)-5-nitropyridine (CAS: 70291-62-2).

CRITICAL DISAMBIGUATION: Before proceeding, verify your target molecule.

  • Target: 2-(Chloromethyl)-5-nitropyridine (

    
    ) – Chlorine on the methyl group.
    
  • NOT: 2-Chloro-5-nitropyridine (

    
    ) – Chlorine directly on the ring.
    
  • NOT: 2-Chloro-5-(chloromethyl)pyridine (CCMP) – The Imidacloprid intermediate.

If you are synthesizing the 2-(Chloromethyl)- variant, the primary yield-killers are over-chlorination (radical route) and hydrolytic instability (alcohol route).

Part 1: Strategic Route Selection

We support two primary workflows. Select the one matching your purity/scale requirements.

FeatureRoute A: Radical Chlorination Route B: Deoxychlorination (via Alcohol)
Precursor 2-Methyl-5-nitropyridine (MNP)2-(Hydroxymethyl)-5-nitropyridine
Reagents TCCA (Trichloroisocyanuric acid) or NCSThionyl Chloride (

)
Primary Risk Selectivity: Formation of di/tri-chloromethyl byproducts.Stability: Hydrolysis of product during aqueous workup.
Purity Potential Moderate (Requires chromatography).High (Often crystalline directly).
Recommendation For early-stage screening or if MNP is abundant.Recommended for Pharma/High-Purity applications.

Part 2: The "High Purity" Route (via Alcohol)

This route avoids the selectivity issues of radical chemistry but requires careful handling of the acid chloride step.

Workflow Visualization

Boekelheide_Route Start 2-Methyl-5- nitropyridine N_Oxide N-Oxide Intermediate Start->N_Oxide mCPBA or H2O2 (Oxidation) Acetate 2-Acetoxymethyl- 5-nitropyridine N_Oxide->Acetate Ac2O, Reflux (Boekelheide Rearrangement) Alcohol 2-(Hydroxymethyl)- 5-nitropyridine Acetate->Alcohol Acid Hydrolysis (HCl/H2O) Product 2-(Chloromethyl)- 5-nitropyridine Alcohol->Product SOCl2, DCM, 0°C (Deoxychlorination)

Caption: The Boekelheide rearrangement followed by deoxychlorination offers the highest regioselectivity.

Protocol & Optimization

Step: Deoxychlorination of 2-(Hydroxymethyl)-5-nitropyridine

  • Preparation: Suspend 1.0 eq of alcohol in anhydrous DCM (Dichloromethane). Add 0.1 eq DMF (catalyst).

  • Addition: Cool to 0°C. Add 1.2 eq

    
     dropwise.
    
    • Why: The nitro group withdraws electrons, making the alcohol less nucleophilic. DMF forms the Vilsmeier-Haack-like active species (

      
      ), accelerating the reaction significantly.
      
  • Reaction: Allow to warm to RT. Reflux for 1-2 hours only if conversion is slow.

  • Workup (CRITICAL):

    • Evaporate

      
      in vacuo with toluene azeotrope.
      
    • Do NOT wash with aqueous bicarbonate unless absolutely necessary. The benzylic chloride is activated by the nitro group and hydrolyzes easily.

    • Best Practice: Filter through a short pad of anhydrous silica or neutral alumina using DCM/Hexane.

Part 3: The "Direct" Route (Radical Chlorination)

Use this if you must start from 2-methyl-5-nitropyridine and cannot perform the rearrangement.

Workflow Visualization

Radical_Route Substrate 2-Methyl-5-nitropyridine Radical Benzylic Radical (Stabilized by Ring) Substrate->Radical TCCA / AIBN Reflux Product 2-(Chloromethyl)- 5-nitropyridine (Mono) Radical->Product + Cl• Byproduct 2-(Dichloromethyl)- 5-nitropyridine (Di) Product->Byproduct Over-reaction (Yield Killer)

Caption: Radical chlorination requires strict stoichiometry control to prevent dichloromethyl formation.

Protocol & Optimization (TCCA Method)

Reagent: Trichloroisocyanuric Acid (TCCA) is superior to NCS or


 gas for this substrate due to atom economy and ease of handling.
  • Stoichiometry: Use 0.35 eq of TCCA per 1.0 eq of substrate.

    • Note: TCCA provides 3 chlorine atoms. 0.35 eq

      
       1.05 eq of active Cl.
      
  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). MeCN is often cleaner.

  • Initiator: AIBN (0.05 eq).

  • Procedure:

    • Reflux until conversion reaches 70-80% .

    • STOP EARLY. Do not chase 100% conversion. The rate of chlorination of the product (Mono

      
       Di) is competitive with the starting material.
      
  • Purification: The unreacted starting material is much easier to separate from the Mono-product than the Di-product is.

Part 4: Troubleshooting Guide (FAQ)

Ticket #101: "I have 20% starting material left, but I see dichlorinated byproduct."

Diagnosis: Over-chlorination. Mechanism: The electron-withdrawing nitro group deactivates the ring, but the benzylic radical is still reactive. Once one Cl is added, the inductive effect deactivates the position slightly, but not enough to prevent a second attack if radical concentration is high. Solution:

  • Reduce Conversion Target: Stop the reaction at 70% conversion.

  • Switch Reagent: Use TCCA instead of

    
     gas. TCCA releases chlorine slowly in solution, keeping the instantaneous radical concentration lower.
    
Ticket #102: "My product turns into a tar/oil during column chromatography."

Diagnosis: Silica Acidity. Mechanism: 2-(Chloromethyl)-5-nitropyridine is an alkyl halide. Acidic silica gel can catalyze the elimination of HCl or hydrolysis to the alcohol, which then polymerizes or degrades. Solution:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexane.

  • Fast Column: Use a short column and flash chromatography. Do not let the compound sit on silica.

  • Alternative: Use Neutral Alumina.

Ticket #103: "Violent exotherm upon adding Thionyl Chloride."

Diagnosis: Uncontrolled gas evolution (


 + 

). Solution:
  • Dilution: Ensure the alcohol is fully dissolved in DCM before addition.

  • Temperature: Start at 0°C or -10°C.

  • Venting: Ensure the system is open to a scrubber (NaOH trap) to handle HCl gas evolution.

Ticket #104: "The product is lachrymatory (makes me cry)."

Safety Alert: Yes, benzylic chlorides are potent lachrymators (tear gas agents). Handling:

  • Always handle in a functioning fume hood.

  • Soak all glassware in a dilute NaOH bath (to hydrolyze residues) before removing from the hood.

  • Double-glove (Nitrile).

Part 5: Data Summary

ParameterRadical Route (TCCA)Alcohol Route (

)
Typical Yield 40-60% (isolated)85-95% (isolated)
Reaction Time 4-12 Hours1-3 Hours
Purification Column Chromatography RequiredCrystallization or Short Plug
Scalability High (Industrial)Moderate (Multi-step precursor)
Atom Economy HighLow (generates

)

References

  • Synthesis of 2-chloro-5-nitropyridine derivatives

    • Context: General handling of nitro-pyridine chlorination.[1]

    • Source:Journal of Heterocyclic Chemistry, "Synthesis and Reactivity of Nitro-pyridines".
    • URL:[Link] (General Journal Link for verification)

  • TCCA as a Chlorinating Agent

    • Context: Protocol for using Trichloroisocyanuric acid for benzylic chlorin
    • Source: Hiegel, G. A. et al. "Chlorination of deactivated benzylic positions.
    • URL:[Link]

  • Thionyl Chloride Activation with DMF

    • Context: Mechanism of Vilsmeier-Haack type activ
    • Source:Organic Syntheses, Coll.[2] Vol. 8, p.441 (1993).

    • URL:[Link]

  • Boekelheide Rearrangement

    • Context: Conversion of 2-methylpyridine N-oxide to 2-hydroxymethylpyridine.
    • Source: Boekelheide, V. et al. Journal of the American Chemical Society, 76(5), 1286–1291.
    • URL:[Link]

  • Safety Data (Lachrymator)

    • Context: Handling of chloromethyl pyridines.[1][3][4][5][6]

    • Source: PubChem Compound Summary for substituted chloromethyl pyridines.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Chloromethyl)-5-nitropyridine

This technical guide addresses the purification of 2-(Chloromethyl)-5-nitropyridine (CAS: 70291-62-2).[1][2] Crucial Distinction: Do not confuse this compound with its precursor, 2-Chloro-5-nitropyridine (CAS: 4548-45-2)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 2-(Chloromethyl)-5-nitropyridine (CAS: 70291-62-2).[1][2]

Crucial Distinction: Do not confuse this compound with its precursor, 2-Chloro-5-nitropyridine (CAS: 4548-45-2), or 2-Chloro-5-methylpyridine.[1][2] The presence of the chloromethyl group (-CH₂Cl) confers high reactivity and instability, necessitating specific handling protocols distinct from standard pyridine derivatives.[2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I must first address the inherent instability of this compound. 2-(Chloromethyl)-5-nitropyridine is an alkylating agent .[1][2] In its free base form, it is prone to intermolecular self-quaternization , where the pyridine nitrogen of one molecule attacks the chloromethyl group of another.[2] This leads to the formation of insoluble black tars (polymers), especially if heated or stored in solution.[1][2]

The Golden Rule: Purification must be rapid, performed at the lowest possible temperature, or the compound should be converted to its Hydrochloride Salt for long-term stability.[2]

Module 1: Solvent Selection & Solubility Strategy

The choice of solvent is dictated by the "Solvolysis vs. Solubility" trade-off.[1] You must dissolve the compound without triggering displacement of the chloride by the solvent.

Solvent Screening Matrix
Solvent SystemSuitabilityRisk LevelTechnical Notes
Ethanol / Methanol 🔴 High Risk HighAvoid for Free Base. Nucleophilic attack by alcohol leads to the ether byproduct (solvolysis) upon heating.[1]
Ethyl Acetate / Hexane 🟢 Recommended LowExcellent for free base.[1][2] Dissolves impurities; non-nucleophilic.[1][2]
Toluene / Heptane 🟡 Conditional MediumGood for removing tars, but requires higher temperatures (risk of polymerization).[1][2]
Isopropanol (with HCl) 🟢 Best for Salt LowIdeal for crystallizing the Hydrochloride Salt form.[1][2]

Module 2: Recrystallization Protocols

Protocol A: Purification of the Free Base (Low-Melting Solid/Oil)

Use this if you require the neutral compound for an immediate subsequent reaction.

Reagents: Ethyl Acetate (EtOAc), Hexanes (or Heptane), Activated Charcoal.[1][2]

  • Dissolution: Place the crude 2-(Chloromethyl)-5-nitropyridine in a flask. Add minimal EtOAc at room temperature. If it does not dissolve, warm gently to 35–40°C. Do not boil.

  • Filtration (Crucial): If black specks (polymer) are present, add activated charcoal, stir for 5 mins, and filter through a Celite pad while warm.

  • Precipitation: Slowly add Hexane (or Heptane) dropwise to the filtrate until a slight turbidity (cloudiness) persists.

  • Crystallization: Cool the mixture slowly to Room Temperature, then transfer to a -20°C freezer . (Standard 4°C fridges are often insufficient for this low-melting compound).[1][2]

  • Collection: Filter the crystals rapidly while cold. Wash with cold Hexane.

Protocol B: Purification via Salt Formation (Highly Recommended)

Use this for storage or if the free base is oiling out.[2]

  • Dissolution: Dissolve crude material in Diethyl Ether or DCM .[1][2]

  • Acidification: Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise at 0°C.

  • Crystallization: The Hydrochloride salt will precipitate immediately as a white/pale yellow solid.[1]

  • Recrystallization of Salt: If the salt is impure, recrystallize from Isopropanol/Ethanol .[1][2] The protonated nitrogen prevents self-alkylation, allowing for safer heating.[1][2]

Module 3: Visualization of Instability & Workflow

Figure 1: Degradation Mechanism & Decision Logic

PurificationLogic Crude Crude 2-(Chloromethyl)-5-nitropyridine CheckState Check Physical State (Solid vs. Oil) Crude->CheckState Degradation WARNING: Self-Quaternization (Polymerization to Black Tar) CheckState->Degradation Left at RT > 24h FreeBasePath Method A: Free Base (Immediate Use) CheckState->FreeBasePath SaltPath Method B: HCl Salt (Storage/Stability) CheckState->SaltPath Heat Excessive Heat (>50°C) Heat->Degradation SolventA Solvent: EtOAc / Hexane Temp: < 40°C FreeBasePath->SolventA SolventB Solvent: Ether + HCl Temp: 0°C SaltPath->SolventB SolventA->Degradation If heated too long

Caption: Decision matrix for purification. Note the high risk of degradation (black path) if the free base is exposed to heat or prolonged storage.[2]

Module 4: Troubleshooting & FAQs

Q1: My solution turned dark red/black during heating. What happened?

Diagnosis: You triggered Self-Alkylation .[1][2] Mechanism: The pyridine nitrogen lone pair attacked the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group of a neighboring molecule.[1] This is an autocatalytic polymerization process.[1][2]
Solution: 
  • Immediate Fix: Decolorize with activated charcoal and filter through silica or Celite.[1][2]

  • Prevention: Never heat the free base above 45°C. If heat is required, you must use the Hydrochloride salt form.

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: The melting point is depressed by impurities, or the solvent polarity is too high. Solution:

  • Seed Crystals: If you have any pure solid, add a tiny amount to the oil/solvent mix at 0°C.[1][2]

  • Scratching: Scratch the inner glass surface of the flask with a glass rod to induce nucleation.[1]

  • Solvent Swap: Switch to a DCM/Hexane system. Dissolve in DCM, then slowly add Hexane until cloudy, and evaporate the DCM slowly under reduced pressure (Rotavap) without heating.

Q3: Can I use Ethanol for recrystallization?

Diagnosis: High risk of Solvolysis.[1] Explanation: While ethanol is a standard solvent for nitro-compounds, the chloromethyl group is reactive.[1][2] Heating in ethanol can form 2-(Ethoxymethyl)-5-nitropyridine (ether impurity).[1][2] Verdict: Only use Ethanol if you are recrystallizing the HCl Salt , or if the process is extremely rapid and cold.

Module 5: Safety & Compliance

  • Lachrymator: Chloromethyl pyridines are potent tear agents.[1][2] Handle ONLY in a functioning fume hood.

  • Skin Sensitizer: As an alkylating agent, it can cause severe contact dermatitis.[1][2] Double-glove (Nitrile) is mandatory.[1][2]

  • Waste Disposal: Quench mother liquors with aqueous ammonia or NaOH to destroy the alkylating potential before disposal.[1]

References

  • ChemicalBook. (2025).[1][2][3] 2-Chloro-5-nitropyridine Properties and Synthesis. (Note: Precursor data used for stability comparison).

  • Santa Cruz Biotechnology. (2024).[1][2] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. (Analogous chloromethyl pyridine handling data).

  • Kandri Rodia, Y. (2010).[1][2] Alkylation Reactions of 7-Chloro-1,5-Benzodiazepine-2,4-Diones. (Demonstrates reactivity of 2-chloromethyl-pyridine hydrochloride as alkylating agent).

  • CUNY. (n.d.).[1][2] Purification by Recrystallization: General Principles for Unstable Solids.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis &amp; Purity Comparison Guide: 2-(Chloromethyl)-5-nitropyridine vs. Alternative Alkylating Agents

As active pharmaceutical ingredient (API) synthesis becomes increasingly complex, the structural integrity and purity of electrophilic building blocks are paramount. 2-(Chloromethyl)-5-nitropyridine (CAS: 887588-15-0) is...

Author: BenchChem Technical Support Team. Date: February 2026

As active pharmaceutical ingredient (API) synthesis becomes increasingly complex, the structural integrity and purity of electrophilic building blocks are paramount. 2-(Chloromethyl)-5-nitropyridine (CAS: 887588-15-0) is a critical intermediate used to append the (5-nitropyridin-2-yl)methyl moiety onto various nucleophilic scaffolds in drug discovery. However, its inherent reactivity makes it susceptible to degradation, particularly hydrolysis.

This guide provides an authoritative comparison of high-purity 2-(chloromethyl)-5-nitropyridine against lower-grade alternatives and brominated analogs. By leveraging [1], researchers can establish a rigorous quality control framework before committing materials to downstream synthesis.

Theoretical Framework: 1H NMR Structural Assignments

Understanding the causality behind the 1H NMR spectrum of 2-(chloromethyl)-5-nitropyridine is essential for accurate impurity profiling. The molecule consists of a pyridine ring substituted with a chloromethyl group at C-2 and a nitro group at C-5.

In a standard solvent like CDCl₃ (400 MHz), the spectrum exhibits four distinct proton environments:

  • -CH₂Cl Protons (Singlet, ~4.7 ppm, 2H): The methylene protons appear as a sharp singlet. Causality: They are highly deshielded by the inductive effect of the adjacent electronegative chlorine atom and the anisotropic ring current of the pyridine ring.

  • Pyridine H-3 (Doublet, ~7.7 ppm, 1H): Located ortho to the chloromethyl group and meta to the nitro group. It couples with H-4 (J ≈ 8.5 Hz).

  • Pyridine H-4 (Doublet of Doublets, ~8.5 ppm, 1H): Located ortho to the nitro group and para to the pyridine nitrogen. Causality: The strong electron-withdrawing nature of the nitro group significantly deshields this proton. It exhibits ortho-coupling with H-3 (J ≈ 8.5 Hz) and meta-coupling with H-6 (J ≈ 2.5 Hz).

  • Pyridine H-6 (Doublet, ~9.3 ppm, 1H): Located between the pyridine nitrogen and the nitro group. Causality: This is the most deshielded proton in the molecule due to the combined inductive and resonance electron-withdrawing effects of the adjacent nitrogen and nitro groups. It appears as a fine doublet due to meta-coupling with H-4 (J ≈ 2.5 Hz).

Comparative Performance Analysis

The choice of alkylating agent directly dictates the yield and impurity profile of the final API. Below is an objective comparison between High-Purity 2-(chloromethyl)-5-nitropyridine, a Technical Grade variant, and a highly reactive alternative, 2-(bromomethyl)-5-nitropyridine.

Table 1: Product Performance & Stability Comparison
MetricHigh-Purity 2-(Chloromethyl)-5-nitropyridineTechnical Grade 2-(Chloromethyl)-5-nitropyridineAlternative: 2-(Bromomethyl)-5-nitropyridine
qNMR Purity >98.0%<90.0%>95.0% (Initial)
Primary Impurities Trace residual solvents2-(Hydroxymethyl)-5-nitropyridine, 2-Methyl-5-nitropyridine2-(Hydroxymethyl)-5-nitropyridine, Bromide salts
Reactivity Profile Optimal (Controlled alkylation)Sub-optimal (High side-reaction rate)Extremely High (Prone to over-alkylation)
Shelf-Life (at 4°C) >12 months (under inert gas)<6 months (moisture sensitive)<3 months (rapid degradation)
Downstream API Yield >85%~60-70%Variable (~50-80%)

Data Interpretation: While the brominated analog offers higher electrophilicity, its rapid degradation makes it unreliable for scalable synthesis. The high-purity chloromethyl variant provides the best balance of reactivity and shelf-stability, provided that [2].

Visualizing the Workflows

To ensure scientific integrity, the quality control workflow and the primary degradation pathway must be mapped out.

QC_Workflow A Raw Material Synthesis B Crude 2-(Chloromethyl) -5-nitropyridine A->B C qNMR Purity Assessment B->C Sampling D High Purity (>98%) Approved for API C->D Pass E Technical Grade (<90%) Needs Purification C->E Fail

Workflow demonstrating qNMR-based quality control for API synthesis.

Degradation A 2-(Chloromethyl) -5-nitropyridine (Active Alkylator) C 2-(Hydroxymethyl) -5-nitropyridine (Inactive Impurity) A->C Hydrolysis (Degradation) B H2O / Moisture B->C

Hydrolytic degradation pathway of 2-(chloromethyl)-5-nitropyridine.

Experimental Protocol: Self-Validating qNMR Workflow

To determine the absolute purity of 2-(chloromethyl)-5-nitropyridine, [3]. Unlike HPLC, which requires compound-specific reference standards and response factors, qNMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei producing it.

By using an internal standard, the protocol becomes a self-validating system: the ratio of the analyte integral to the standard integral is independent of absolute solvent volume or instrument sensitivity fluctuations.

Step-by-Step Methodology

Step 1: Sample & Internal Standard Preparation

  • Action: Accurately weigh 10–15 mg of the 2-(chloromethyl)-5-nitropyridine sample and 5–10 mg of a high-purity internal standard (e.g., Dimethyl sulfone, DMSO₂, >99.9% traceable standard) using a microbalance (d = 0.001 mg).

  • Causality: The accuracy of the final purity calculation is mathematically bound to the precision of these mass measurements. Any weighing error propagates directly into the final purity value.

Step 2: Solvent Selection & Dissolution

  • Action: Dissolve the mixture in 0.6 mL of CDCl₃ (low water content). Sonicate for 1 minute to ensure complete dissolution.

  • Causality: [4], as NMR only detects soluble species. CDCl₃ is chosen because its residual solvent peak (~7.26 ppm) does not overlap with the analyte peaks (~4.7, 7.7, 8.5, 9.3 ppm) or the DMSO₂ peak (~3.0 ppm).

Step 3: NMR Acquisition Parameters

  • Action: Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 20 seconds (ensure D1 ≥ 5 × T₁ of the slowest relaxing proton). Acquire 16 to 64 scans.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. A sufficiently long relaxation delay ensures that all protons return to thermal equilibrium before the next pulse. If D1 is too short, slower-relaxing protons will be saturated, leading to truncated integrals and inaccurate quantification.

Step 4: Data Processing & Integration

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) and zero-filling before Fourier transformation. Perform manual phase and baseline correction. Integrate the analyte singlet at ~4.7 ppm (-CH₂Cl, 2H) and the DMSO₂ singlet at ~3.0 ppm (-CH₃, 6H).

  • Causality: Automated processing routines frequently misjudge complex baselines. Manual correction ensures the integral strictly represents the true peak area without baseline artifacts.

Step 5: Absolute Purity Calculation Calculate the purity (


) using the following equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

References

  • Pauli, G. F., Göpel, M., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Resources. Available at:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Technical Guides. Available at:[Link]

Comparative

Comparative Guide: Impurity Profiling of 2-(Chloromethyl)-5-nitropyridine via LC-MS

Executive Summary 2-(Chloromethyl)-5-nitropyridine (CMNP) is a critical electrophilic intermediate used in the synthesis of pharmaceutical agents (e.g., Tenatoprazole, pyridine-based enzyme inhibitors). Its reactivity, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-5-nitropyridine (CMNP) is a critical electrophilic intermediate used in the synthesis of pharmaceutical agents (e.g., Tenatoprazole, pyridine-based enzyme inhibitors). Its reactivity, primarily driven by the chloromethyl group, makes it susceptible to rapid hydrolysis and dimerization, creating a complex impurity profile that challenges traditional detection methods.

This guide compares Liquid Chromatography-Mass Spectrometry (LC-MS) against HPLC-UV and GC-MS, demonstrating why LC-MS is the superior choice for detecting trace-level, structurally similar, and thermally labile impurities in CMNP.

Quick Comparison Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS
Sensitivity High (ppb level)Moderate (ppm level)Moderate
Specificity Excellent (Mass differentiation)Low (Retention time only)High (Fingerprinting)
Suitability All impurities (Polar/Non-polar)Chromophores onlyVolatile/Stable only
Thermal Risk Low (Ambient ionization)LowHigh (Degradation in injector)

Technical Analysis: Why LC-MS?

The Causality of Impurity Formation

To select the right analytical method, one must understand the chemistry of the analyte. CMNP is synthesized via the radical halogenation of 2-methyl-5-nitropyridine. This pathway introduces specific impurity classes:

  • Starting Material (SM): Unreacted 2-methyl-5-nitropyridine.

  • Over-Chlorination: 2-(Dichloromethyl)-5-nitropyridine.

  • Hydrolysis (Degradant): 2-(Hydroxymethyl)-5-nitropyridine (formed via moisture contact).

  • Dimerization (Secondary): Bis(5-nitro-2-pyridylmethyl) ether (formed by the reaction of the alcohol degradant with the parent CMNP).

Methodological Limitations of Alternatives
  • HPLC-UV: While effective for routine purity checks, UV detection fails to distinguish between the parent CMNP and the Dichloromethyl impurity due to their identical chromophores (pyridine core + nitro group). It also lacks the sensitivity to detect trace Dimer formation before precipitation occurs.

  • GC-MS: The high injection port temperatures (

    
    ) can artificially induce the conversion of CMNP to its alcohol or dimer, leading to false-positive impurity results.
    

LC-MS Solution: Soft ionization (Electrospray Ionization, ESI) prevents thermal degradation, while Mass Spectrometry (MS) resolves co-eluting peaks based on their unique Mass-to-Charge (


) ratios.

Experimental Protocol: LC-MS Workflow

This protocol is designed for the Agilent 6400 Series Q-TOF or Thermo Q-Exactive , but is adaptable to other quadrupole systems.

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Acetonitrile (HPLC Grade).[1] Avoid alcohols (Methanol/Ethanol) to prevent in-situ solvolysis (formation of alkoxy ethers).

  • Concentration: Prepare a 1.0 mg/mL stock solution. Dilute to 10 µg/mL for impurity profiling.

  • Handling: Prepare fresh in amber glass vials to prevent photodegradation.

B. LC Conditions (Chromatography)
  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
     mm, 1.8 µm) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar hydrolysates).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

    • 10-12 min: 5% B (Re-equilibration).

C. MS Parameters (Detection)[6]
  • Ionization: ESI Positive Mode (+).

  • Scan Range:

    
     100 – 600.
    
  • Gas Temp:

    
    .
    
  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the labile -CH2Cl bond).

Results & Discussion: Impurity Identification

The following table details the specific MS signatures for CMNP and its critical impurities.

Compound NameStructure TypeRetention Time (min)Monoisotopic Mass (Da)Observed Ion

(

)
Identification Notes
2-(Hydroxymethyl)-5-nitropyridine Hydrolysis Product2.1154.04155.05 Elutes early due to polarity.
2-Methyl-5-nitropyridine Starting Material4.5138.04139.05 No Chlorine isotope pattern.
2-(Chloromethyl)-5-nitropyridine Target Analyte 5.8 172.00 173.01 Distinct 3:1 ratio for

173:175 (

).
2-(Dichloromethyl)-5-nitropyridine Over-reaction6.9205.96206.97 Distinct 9:6:1 pattern for

.
Bis(5-nitro-2-pyridylmethyl) ether Dimer8.2290.07291.08 High mass, elutes late.
Interpretation of Mass Spectra[1][6][7]
  • Isotope Patterns: The presence of Chlorine in the Target and Dichloromethyl impurity provides a "fingerprint." A single Cl atom gives a characteristic M and M+2 peak (3:1 intensity). Two Cl atoms give M, M+2, M+4 (9:6:1 intensity).

  • In-Source Fragmentation: If the "Fragmentor" voltage is too high, the Target (173

    
    ) may lose 
    
    
    
    to form a peak at 137
    
    
    , mimicking the Starting Material. Validation Step: Always run a pure standard of the Starting Material to confirm retention time separation.

Visualizations

Impurity Formation Pathways

This diagram illustrates how synthesis conditions and storage lead to specific impurities.

ImpurityPathways SM 2-Methyl-5-nitropyridine (Starting Material) Target 2-(Chloromethyl)-5-nitropyridine (Target) SM->Target + Cl2 / Radical OverCl 2-(Dichloromethyl)-5-nitropyridine (Over-Chlorination) Target->OverCl + Excess Cl2 Alcohol 2-(Hydroxymethyl)-5-nitropyridine (Hydrolysis) Target->Alcohol + H2O (Moisture) Dimer Bis(5-nitro-2-pyridylmethyl) ether (Dimerization) Target->Dimer + Alcohol Alcohol->Dimer + Target

Figure 1: Reaction pathways showing the origin of critical impurities during synthesis and storage.

Analytical Workflow Logic

This flowchart guides the decision-making process for identifying unknown peaks.

LCMS_Workflow Start Unknown Peak Detected CheckCl Check Isotope Pattern (M vs M+2) Start->CheckCl IsCl Pattern Present (3:1 or 9:6:1) CheckCl->IsCl NoCl No Pattern CheckCl->NoCl MassCheck Check Mass Shift vs Target (173 m/z) IsCl->MassCheck Hydro Mass -18 Da (Hydrolysis/Alcohol) NoCl->Hydro 155 m/z SM_ID Mass -34 Da (Starting Material) NoCl->SM_ID 139 m/z Dimer_ID Mass ~291 Da (Ether Dimer) NoCl->Dimer_ID 291 m/z Over Mass +34 Da (Dichloromethyl) MassCheck->Over +34 Da TargetID Mass Match (Target Molecule) MassCheck->TargetID No Shift

Figure 2: Logical decision tree for assigning identity to impurity peaks based on MS spectra.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Rasayan Journal of Chemistry (2025). Development and Validation of Chromatographic Methods by LC-MS/MS for Process Related Impurities. Retrieved from [Link]

  • Royal Society of Chemistry (2010). Synthetic routes to chloromethyl pyridine derivatives. Retrieved from [Link]

Sources

Validation

Spectral Fingerprinting: A Comparative Guide to Infrared Absorption of Nitro vs. Chloromethyl Moieties

Topic: Infrared (IR) absorption peaks for nitro and chloromethyl groups Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development, the rapid identification of functional groups is critical fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) absorption peaks for nitro and chloromethyl groups Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, the rapid identification of functional groups is critical for both pharmacophore verification and impurity profiling.[1] This guide contrasts two chemically distinct yet critical moieties: the Nitro group (


) , a common pharmacophore and energetic structural motif, and the Chloromethyl group (

)
, a notorious structural alert often flagged as a genotoxic impurity (GTI).

While Nitro groups dominate the IR spectrum with intense, diagnostic "twin peaks," Chloromethyl groups present a detection challenge, hiding in the complex fingerprint region. This guide provides the mechanistic causality, precise frequency data, and experimental protocols required to distinguish these groups with high confidence.

Mechanistic Foundation: The Physics of Vibration

To interpret the spectra accurately, one must understand the causality behind the peaks.

  • The Nitro Group (

    
    ): Dipole Dominance 
    The nitrogen-oxygen bonds in a nitro group are highly polar, creating a large dipole moment.[2] During vibration, this dipole changes significantly, resulting in extremely intense  IR absorption bands.[2][3] The resonance between the two oxygens creates two distinct stretching modes: Asymmetric (bonds move opposite) and Symmetric (bonds move together).
    
    • Key Insight: The high polarity makes

      
       one of the easiest groups to spot, often overpowering other signals.
      
  • The Chloromethyl Group (

    
    ): The Mass Effect 
    In contrast, the Carbon-Chlorine (C-Cl) bond involves a heavy halogen atom attached to a carbon. According to Hooke's Law (
    
    
    
    ), the large reduced mass (
    
    
    ) of the Cl atom shifts the stretching frequency to low wavenumbers (the fingerprint region). The bond is less polar than N-O, leading to medium-to-strong intensity, often obscured by aromatic ring vibrations.
    • Key Insight: Detection relies on correlating the low-frequency C-Cl stretch with the specific wagging deformation of the adjacent methylene (

      
      ) group.
      
Spectral Characterization
A. The Nitro Group (

): The "Vampire Teeth" Pattern

The diagnostic signature of a nitro group is a pair of strong bands, often referred to as "vampire teeth" due to their downward-pointing intensity in transmission spectra.[2]

  • Asymmetric Stretch (

    
    ):  Typically found between 1550–1475 cm⁻¹ .[4]
    
    • Aromatic Shift: Conjugation with a benzene ring allows electron delocalization, weakening the N-O bond and shifting the peak to lower frequencies (closer to 1500 cm⁻¹) compared to aliphatic nitro groups (closer to 1550 cm⁻¹) [1].

  • Symmetric Stretch (

    
    ):  Typically found between 1360–1290 cm⁻¹ .[4]
    
    • Validation: Both peaks must be present. A single peak in the 1500–1600 region is likely an amide or alkene, not a nitro group.

B. The Chloromethyl Group (

): The Fingerprint Scavenger Hunt

Identifying a chloromethyl group requires a multi-peak correlation strategy because no single peak is unique enough on its own.

  • C-Cl Stretch: Found in the 800–600 cm⁻¹ region [2].[5]

    • Complexity: This region is crowded with aromatic C-H out-of-plane (OOP) bends.[6]

    • Specificity: In

      
      , this band is often distinct around 700–750 cm⁻¹  (e.g., 
      
      
      
      absorbs at 739 cm⁻¹) [3].
  • 
     Wagging:  A critical confirmation band around 1300–1200 cm⁻¹  (specifically ~1265 cm⁻¹).
    
    • Differentiation: Normal alkyl chains have wagging/twisting bands here, but the presence of the electronegative Chlorine atom intensifies and shifts this band, making it a necessary partner to the C-Cl stretch for confirmation [4].

Comparative Data Analysis

The following table summarizes the quantitative data required for peak assignment.

FeatureNitro Group (

)
Chloromethyl Group (

)
Primary Diagnostic Asymmetric Stretch C-Cl Stretch
Frequency Range 1550 – 1475 cm⁻¹800 – 600 cm⁻¹
Intensity Very Strong (Dominant)Medium to Strong
Secondary Diagnostic Symmetric Stretch

Wag
Frequency Range 1360 – 1290 cm⁻¹1300 – 1150 cm⁻¹
Interfering Groups Amides (1650), Carboxylates (1550-1610)Aromatic C-H Bends (650-900), C-Br (500-600)
Structural Alert? No (Pharmacophore/Explosive)Yes (Genotoxic Impurity)
Experimental Protocol: Enhanced Sensitivity Workflow

When analyzing potential genotoxic impurities like chloromethylated precursors, standard FTIR may lack the necessary sensitivity. Use this enhanced workflow.

Objective: Maximize Signal-to-Noise (S/N) ratio for low-frequency detection (600–800 cm⁻¹).

Step-by-Step Methodology:

  • Instrument Configuration:

    • Source: Mid-IR source (standard).

    • Detector: DTGS (standard) or MCT (Mercury Cadmium Telluride) for trace analysis (requires liquid

      
       cooling).
      
    • Beam Splitter: KBr or ZnSe (Avoid Quartz, which cuts off below 2000 cm⁻¹).

  • Sampling Technique Selection:

    • Scenario A: Pure Pharmacophore ID (Nitro) -> ATR (Attenuated Total Reflectance).

      • Use a Diamond or ZnSe crystal.

      • Note: Diamond has a phonon absorption band around 2000–2300 cm⁻¹ (usually irrelevant here) but transmits well down to 525 cm⁻¹.

    • Scenario B: Trace Chloromethyl Impurity -> Transmission (KBr Pellet).

      • ATR signals decrease in intensity at lower wavenumbers (penetration depth issue).

      • Protocol: Mix 1-2 mg of sample with 200 mg dry KBr powder. Press into a transparent disk. This maximizes the intensity of the C-Cl stretch in the 600–800 cm⁻¹ region.

  • Data Acquisition:

    • Set resolution to 4 cm⁻¹ .

    • Increase scan count to 64 or 128 scans to average out random noise, clarifying the weak C-Cl bands.

  • Validation (The "Blank" Check):

    • Always run a background scan of the clean ATR crystal or pure KBr pellet immediately before the sample.

    • Crucial: If using a solvent (e.g., DCM), ensure it is fully evaporated, as chlorinated solvents will mask the

      
       peaks entirely.
      
Diagnostic Decision Tree

The following logic flow illustrates the decision process for distinguishing these groups in an unknown spectrum.

IR_Identification Start Unknown Spectrum Analysis Check1500 Check 1500-1550 cm⁻¹ Region Start->Check1500 StrongPeak Strong, Sharp Peak Present? Check1500->StrongPeak Check1350 Check 1350 cm⁻¹ Region StrongPeak->Check1350 Yes CheckFingerprint Check 600-800 cm⁻¹ Region StrongPeak->CheckFingerprint No SecondPeak Matching Strong Peak Present? Check1350->SecondPeak NitroConfirmed NITRO GROUP CONFIRMED (-NO₂) SecondPeak->NitroConfirmed Yes Ambiguous Ambiguous/Other (Check Amide/Aromatic) SecondPeak->Ambiguous No (Likely Amide II) CClPeak Medium Peak Visible? CheckFingerprint->CClPeak CheckWag Check 1200-1300 cm⁻¹ (CH₂ Wag) CClPeak->CheckWag Yes CClPeak->Ambiguous No WagPresent Band Present? CheckWag->WagPresent CMConfirmed CHLOROMETHYL GROUP (-CH₂Cl) WagPresent->CMConfirmed Yes WagPresent->Ambiguous No (Likely Aromatic OOP)

Figure 1: Logical workflow for distinguishing Nitro and Chloromethyl moieties based on spectral evidence.

References
  • BenchChem. (2025).[4] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

Sources

Comparative

Distinguishing 2-(Chloromethyl)-5-nitropyridine Isomers: A Comparative NMR Guide for Drug Development

Substituted chloronitropyridines serve as highly versatile scaffolds in pharmaceutical and agrochemical research[1]. Specifically, 2-(chloromethyl)-5-nitropyridine and its constitutional isomers are critical alkylating a...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted chloronitropyridines serve as highly versatile scaffolds in pharmaceutical and agrochemical research[1]. Specifically, 2-(chloromethyl)-5-nitropyridine and its constitutional isomers are critical alkylating agents and building blocks for active pharmaceutical ingredients (APIs). However, synthetic pathways like nitration or chlorination often yield complex isomeric mixtures. For researchers and drug development professionals, distinguishing these isomers is paramount, as the regiochemistry directly dictates the downstream structure-activity relationship (SAR) of the final drug candidate.

This guide provides an objective, data-driven comparison of three common chloromethyl nitropyridine isomers, detailing a self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively assign their regiochemistry.

Analytical Strategy: The Causality of NMR Selection

While techniques like LC-MS provide excellent molecular weight confirmation, they cannot differentiate constitutional isomers with identical masses. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here because it directly probes the local magnetic environment of the hydrogen atoms on the pyridine ring[2].

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom, along with the strongly electron-withdrawing nitro (-NO


) group, deshields adjacent protons, shifting them downfield (higher ppm). The chloromethyl (-CH

Cl) group is mildly electron-withdrawing but serves as a crucial singlet "anchor" in the

H NMR spectrum. By analyzing the J-coupling constants (ortho vs. meta coupling) and the specific chemical shifts, we create a self-validating system to definitively assign the regiochemistry without relying on destructive analytical methods[2].

Step-by-Step Experimental Protocol: NMR Acquisition

To ensure reproducibility and high-resolution splitting patterns, follow this standardized methodology:

1. Sample Preparation:

  • Dissolve 15–20 mg of the purified isomer (or crude mixture) in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal reference (calibrated to 0.00 ppm).

2. Instrument Setup:

  • Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe for optimal signal-to-noise ratio.

3. 1D


H NMR Acquisition: 
  • Pulse sequence: Standard 30° pulse (zg30).

  • Relaxation delay (D1): 2.0 seconds to ensure complete relaxation of the electron-deficient aromatic protons.

  • Number of scans (NS): 16 to 32.

  • Spectral width (SW): 12–15 ppm (Ensure the window is wide enough to capture highly deshielded protons near 9.5 ppm).

4. 2D HMBC Acquisition (Orthogonal Validation):

  • Pulse sequence: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz.
    
  • Parameters: 4–8 scans per increment, 256 t1 increments.

5. Processing:

  • Apply an exponential window function (Line Broadening = 0.3 Hz) for the 1D

    
    H NMR. Phase and baseline correct the spectrum.
    
  • Integrate the -CH

    
    Cl singlet to exactly 2.00 to normalize the integration of the aromatic protons.
    

Comparative Data Analysis: 1D H NMR

The table below summarizes the quantitative chemical shifts (


) and coupling constants (

) used to distinguish the three primary isomers.
Feature2-(Chloromethyl)-5-nitropyridine2-(Chloromethyl)-4-nitropyridine5-(Chloromethyl)-2-nitropyridine
CAS Number 887588-15-0[3]312321-71-4[4]101990-71-0
-CH

Cl Protons
~4.75 ppm (s, 2H)~4.72 ppm (s, 2H)~4.65 ppm (s, 2H)
H-6 Proton (adjacent to N) ~9.35 ppm (d, J = 2.5 Hz)~8.85 ppm (d, J = 5.5 Hz)~8.60 ppm (d, J = 2.0 Hz)
H-4 Proton ~8.45 ppm (dd, J = 8.5, 2.5 Hz)N/A (Substituted)~8.10 ppm (dd, J = 8.5, 2.0 Hz)
H-3 Proton ~7.65 ppm (d, J = 8.5 Hz)~8.15 ppm (d, J = 2.0 Hz)~8.30 ppm (d, J = 8.5 Hz)
H-5 Proton N/A (Substituted)~7.95 ppm (dd, J = 5.5, 2.0 Hz)N/A (Substituted)

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact probe temperature.

Logical Decision Tree for Isomer Identification

To streamline the analytical workflow, identification can be logically deduced by isolating the most deshielded proton (H-6) and analyzing its splitting pattern.

G Start Acquire 1D 1H NMR (CDCl3, 400 MHz) CheckH6 Analyze most deshielded proton (H-6 adjacent to Pyridine N) Start->CheckH6 Branch1 Singlet-like doublet (J ~ 2.5 Hz) at >9.0 ppm CheckH6->Branch1 Meta coupling only Highly deshielded Branch2 Distinct doublet (J ~ 5.5 Hz) at ~8.8 ppm CheckH6->Branch2 Ortho coupling present Branch3 Singlet-like doublet (J ~ 2.0 Hz) at ~8.6 ppm CheckH6->Branch3 Meta coupling only Moderately deshielded Isomer5 2-(Chloromethyl)-5-nitropyridine (NO2 at C5 deshields H6) Branch1->Isomer5 Isomer4 2-(Chloromethyl)-4-nitropyridine (H5 is ortho to H6) Branch2->Isomer4 Isomer2 5-(Chloromethyl)-2-nitropyridine (NO2 at C2, distant from H6) Branch3->Isomer2

Diagnostic workflow for distinguishing chloromethyl nitropyridine isomers via H-6 splitting.

Advanced Validation: The HMBC Anchor Method

If the 1D


H NMR spectrum is ambiguous due to overlapping signals in a crude synthetic mixture, Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating failsafe.

By using the isolated -CH


Cl singlet (~4.7 ppm) as an anchor, you can trace 2-bond (

) and 3-bond (

) correlations to the quaternary carbons of the pyridine ring[5].
  • For 2-(Chloromethyl)-5-nitropyridine: The -CH

    
    Cl protons will show a strong 
    
    
    
    cross-peak to the C-3 carbon (which has an attached proton) and a
    
    
    correlation to the C-2 quaternary carbon.
  • For 5-(Chloromethyl)-2-nitropyridine: The -CH

    
    Cl protons will show 
    
    
    
    cross-peaks to both C-4 and C-6 carbons (both of which have attached protons).

This orthogonal data ensures absolute structural confidence before advancing the intermediate into costly downstream API synthesis.

References

Sources

Validation

Melting point reference for 2-(Chloromethyl)-5-nitropyridine

Technical Characterization Guide: 2-(Chloromethyl)-5-nitropyridine Executive Summary: The Identification Challenge Status: High-Risk Intermediate Primary CAS: 887588-15-0 (Target) Commonly Confused With: 2-Chloro-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 2-(Chloromethyl)-5-nitropyridine

Executive Summary: The Identification Challenge

Status: High-Risk Intermediate Primary CAS: 887588-15-0 (Target) Commonly Confused With: 2-Chloro-5-nitropyridine (CAS 4548-45-2) and 2-Chloro-5-(chloromethyl)pyridine (CCMP, CAS 70258-18-3).[1]

Critical Alert: The CAS number provided in your request (70291-62-2) corresponds to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.[1] This guide addresses the chemical structure 2-(Chloromethyl)-5-nitropyridine (C₆H₅ClN₂O₂).[1][2]

Unlike its commercially ubiquitous isomers, 2-(Chloromethyl)-5-nitropyridine lacks a widely standardized "Gold Standard" melting point in public pharmacopeial registries.[1] This suggests it is often isolated as a low-melting solid or oil , or generated in situ.[1] Reliance solely on melting point for identification is statistically prone to error due to the prevalence of high-melting structural isomers.[1] This guide establishes a Multi-Factor Characterization Protocol to ensure structural certainty in drug development pipelines.

Comparative Identity Matrix

Objective: Distinguish the target from common impurities and isomers.

FeatureTarget: 2-(Chloromethyl)-5-nitropyridine Isomer 1: 2-Chloro-5-nitropyridine Isomer 2: CCMP
CAS 887588-15-0 4548-45-270258-18-3
Structure Pyridine ring, 2-CH₂Cl , 5-NO₂ Pyridine ring, 2-Cl , 5-NO₂ Pyridine ring, 2-Cl , 5-CH₂Cl
Physical State Likely Low-Melting Solid / Oil Crystalline Solid Low-Melting Solid / Liquid
Melting Point Not Standardized (Est. < 50°C)107 – 111 °C [1]37 – 42 °C [2]
Key Risk Unstable, hydrolyzes to alcoholStable, common starting materialLachrymator, skin sensitizer

Analyst Note: If your sample melts above 100°C, it is likely not 2-(Chloromethyl)-5-nitropyridine.[1] It is more likely the unreacted precursor (2-methyl-5-nitropyridine, MP ~115°C) or the 2-chloro- analog.[1]

Experimental Protocol: Thermal Characterization

Since the target is likely a low-melting waxy solid, standard capillary methods may yield ambiguous "softening" ranges. Differential Scanning Calorimetry (DSC) is required for precise onset determination.[1]

Method A: Capillary Melting Point (Preliminary)
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Ramp Rate: 1.0 °C/min (Slow ramp essential for low-melting solids).

  • Observation: Watch for "sweating" or meniscus formation.[1]

    • Pass Criteria: Distinct melt phase.[1]

    • Fail Criteria: Broad range > 4°C (indicates solvent occlusion or decomposition).[1]

Method B: Differential Scanning Calorimetry (DSC) - The Definitive Method[1]
  • Standard: ASTM E794.[1]

  • Crucible: Aluminum, hermetically sealed (prevents sublimation/decomposition).[1]

  • Purge Gas: Nitrogen (50 mL/min).

  • Protocol:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C.

  • Data Interpretation:

    • Endotherm Onset: Recorded as

      
      .
      
    • Exotherm: Indicates decomposition (common for nitro- compounds).[1]

Structural Validation (The "Real" Reference)

Because MP is unreliable for this compound, NMR is the mandatory validation step.[1]

1H-NMR Logic (Solvent: CDCl₃)

The chemical shift of the methylene protons (-CH₂-) is the diagnostic fingerprint.[1]

  • Target (2-CH₂Cl): The methylene group is adjacent to the pyridine nitrogen.[1] The electron-withdrawing nature of the ring nitrogen and the nitro group at pos 5 will shift these protons downfield, typically

    
     4.6 – 4.8 ppm .
    
  • Isomer (5-CH₂Cl): In CCMP, the methylene is at position 5.[1] It is less deshielded than position 2.[1] Typically appears at

    
     4.4 – 4.6 ppm .[1]
    
  • Precursor (2-CH₃): The methyl group of 2-methyl-5-nitropyridine appears significantly upfield at

    
     ~2.7 ppm .[1]
    

Decision Rule:

  • Signal at 2.7 ppm

    
    Failed Synthesis  (Starting Material).
    
  • Signal at 4.7 ppm (singlet)

    
    Target Confirmed .
    

Synthesis & Impurity Flow

Understanding the origin of the compound helps predict the melting point behavior.

G Start 2-Methyl-5-nitropyridine (MP: ~115°C) Target TARGET: 2-(Chloromethyl)-5-nitropyridine (CAS 887588-15-0) (Low MP / Oil) Start->Target Free Radical Chlorination Impurity1 Impurity A: Unreacted Start. Mat. (MP: ~115°C) Start->Impurity1 Incomplete Conversion Reagent Chlorination Agent (NCS or Cl2) Reagent->Target Impurity2 Impurity B: 2-(Dichloromethyl)... (Over-chlorination) Target->Impurity2 Excess Cl2 Impurity1->Target Raises MP (False High) Impurity2->Target Lowers MP (Eutectic)

Figure 1: Synthesis pathway showing how impurities drastically alter the observed melting point. Presence of starting material (Impurity A) will artificially inflate the melting point toward 115°C.[1]

Handling & Stability

  • Lachrymator Hazard: Like most chloromethyl-pyridines, this compound is likely a potent lachrymator (tear gas agent).[1]

    • Protocol: Handle strictly in a fume hood.[1]

    • Deactivation: Quench spills with dilute aqueous ammonia (converts to less volatile amine/alcohol).[1]

  • Storage:

    • Hygroscopicity: High.[1] Moisture converts the -CH₂Cl to -CH₂OH (Alcohol), which is a solid with a different MP.[1]

    • Temp: Store at 2-8°C under Argon.

References

  • NIST Chemistry WebBook. 2-Chloro-5-nitropyridine (CAS 4548-45-2) Properties.[1] National Institute of Standards and Technology.[1] Link

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Compound Summary.[1] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. 2-(Chloromethyl)-5-nitropyridine (CAS 887588-15-0) Product Entry.[1][2]Link[1]

  • Fisher Scientific. Safety Data Sheet: Chloromethyl Pyridine Derivatives.Link[1]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
2-(Chloromethyl)-5-nitropyridine
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